molecular formula C19H18N4O2 B6050756 1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide

1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide

Cat. No.: B6050756
M. Wt: 334.4 g/mol
InChI Key: OYDCJXYGWLFUPD-UHFFFAOYSA-N
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Description

1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide is a chemical compound with a complex structure that includes an anilino group, a pyrazole ring, and a carboxamide group

Preparation Methods

The synthesis of 1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the anilino group: This step involves the reaction of aniline with a suitable reagent to introduce the anilino group.

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with a suitable reagent to introduce the carboxamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: This compound can undergo substitution reactions with various reagents to introduce different functional groups.

Common reagents and conditions used in these reactions include solvents such as ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: This compound is being studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: This compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(18(24)20-15-8-4-2-5-9-15)23-13-12-17(22-23)19(25)21-16-10-6-3-7-11-16/h2-14H,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCJXYGWLFUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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